molecular formula C25H20ClN3O5 B11079124 (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11079124
M. Wt: 477.9 g/mol
InChI Key: VSTSDHZODUNYBK-FYJGNVAPSA-N
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Description

(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound featuring a benzylidene group attached to an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach includes the condensation of 3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde with 2-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitrobenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may further react to form various substituted imidazoles.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amino derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a precursor for synthesizing various heterocyclic compounds, which are valuable in organic synthesis and material science.

Biology: It exhibits potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its structural features allow it to interact with biological targets effectively.

Medicine: Research indicates its potential use in developing new therapeutic agents, particularly for treating infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The imidazol-4-one core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens or cancer cells, leading to their death. The benzylidene moiety enhances binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • (5E)-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Comparison: Compared to its analogs, (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one possesses unique substituents that enhance its biological activity and specificity. The presence of the nitrobenzyl and ethoxy groups provides additional sites for chemical modification, potentially leading to compounds with improved pharmacological profiles .

Properties

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C25H20ClN3O5/c1-2-33-22-14-17(13-21-25(30)28-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)34-15-16-7-6-10-19(11-16)29(31)32/h3-14H,2,15H2,1H3,(H,27,28,30)/b21-13+

InChI Key

VSTSDHZODUNYBK-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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